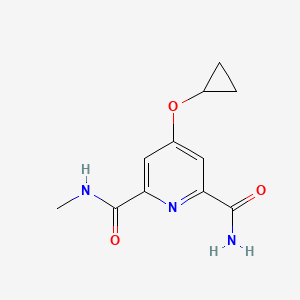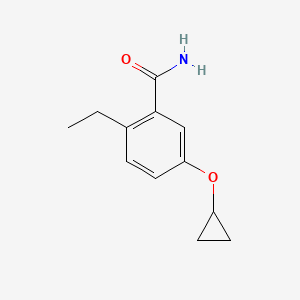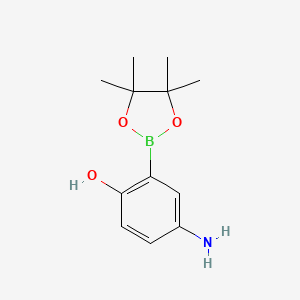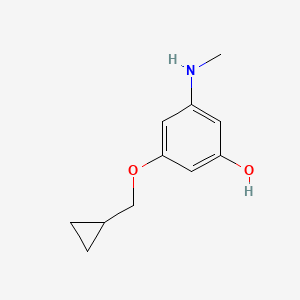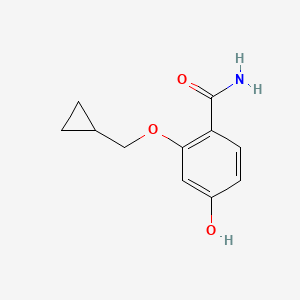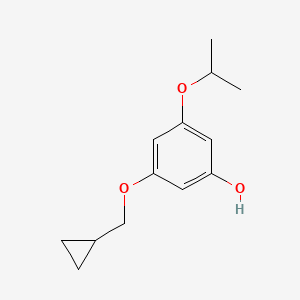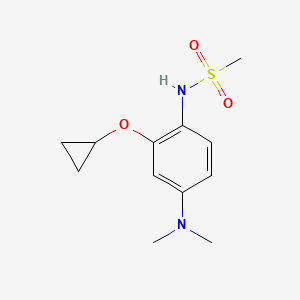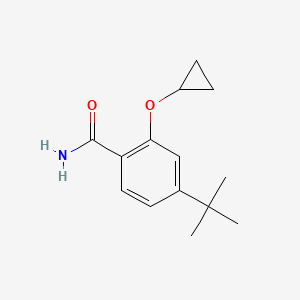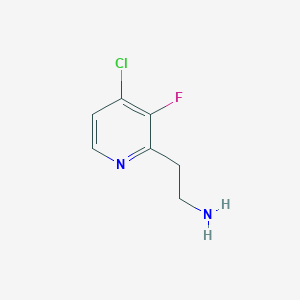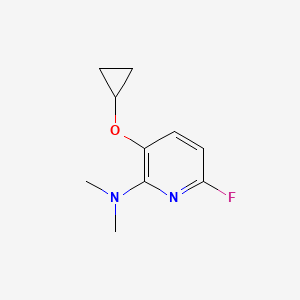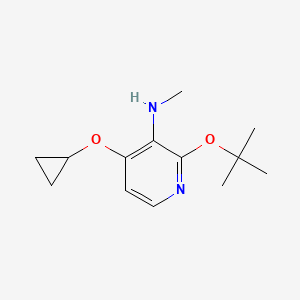
2-Tert-butoxy-4-cyclopropoxy-N-methylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butoxy-4-cyclopropoxy-N-methylpyridin-3-amine is a chemical compound with the molecular formula C13H20N2O2. It is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-4-cyclopropoxy-N-methylpyridin-3-amine typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. Common synthetic routes may involve the use of reagents such as tert-butyl alcohol, cyclopropyl bromide, and methylamine under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The compound is often synthesized in small quantities for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butoxy-4-cyclopropoxy-N-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Tert-butoxy-4-cyclopropoxy-N-methylpyridin-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Tert-butoxy-4-cyclopropoxy-N-ethylpyridin-3-amine
- 2-Tert-butoxy-4-cyclopropoxy-N-propylpyridin-3-amine
- 2-Tert-butoxy-4-cyclopropoxy-N-isopropylpyridin-3-amine
Uniqueness
2-Tert-butoxy-4-cyclopropoxy-N-methylpyridin-3-amine is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H20N2O2 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
4-cyclopropyloxy-N-methyl-2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12-11(14-4)10(7-8-15-12)16-9-5-6-9/h7-9,14H,5-6H2,1-4H3 |
InChI-Schlüssel |
FAXVMIIPSGIMCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=NC=CC(=C1NC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


